cis-2,6-Dimethylpiperazine dihydrochloride

5-HT1B receptor antagonist Serotonin receptor selectivity GPCR SAR

cis-2,6-Dimethylpiperazine dihydrochloride (CAS 106763-32-0) is the dihydrochloride salt of a chiral, stereochemically defined C2-substituted piperazine. The parent free base (CAS 21655-48-1) bears two methyl groups at the 2- and 6-positions in a cis configuration on the saturated six-membered heterocycle.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
Cat. No. B11814895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2,6-Dimethylpiperazine dihydrochloride
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
Structural Identifiers
SMILESCC1CNCC(N1)C.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c1-5-3-7-4-6(2)8-5;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6+;;
InChIKeySFOYHYMXNYOPAI-RUTFAPCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2,6-Dimethylpiperazine Dihydrochloride: Stereochemically Defined Piperazine Scaffold for Pharmaceutical Synthesis and Targeted Inhibitor Development


cis-2,6-Dimethylpiperazine dihydrochloride (CAS 106763-32-0) is the dihydrochloride salt of a chiral, stereochemically defined C2-substituted piperazine. The parent free base (CAS 21655-48-1) bears two methyl groups at the 2- and 6-positions in a cis configuration on the saturated six-membered heterocycle [1]. This stereochemical arrangement differentiates it from its trans isomer—and from the widely used unsubstituted piperazine—by imposing a constrained ring conformation that directly governs its utility as a pharmaceutical intermediate and its biological target engagement profile [2]. The dihydrochloride salt form provides enhanced aqueous solubility and handling characteristics compared to the hygroscopic, light-sensitive free base, making it the preferred procurement form for reproducible synthetic and biological workflows .

Why Generic Piperazine or Mixed Isomer 2,6-Dimethylpiperazine Cannot Substitute for Stereochemically Defined cis-2,6-Dimethylpiperazine Dihydrochloride


Substituting cis-2,6-dimethylpiperazine dihydrochloride with generic piperazine, mixed cis/trans isomer batches, or the enantiomerically resolved trans form introduces critical failures in stereochemically governed drug-receptor interactions and synthetic reproducibility. In the 5-HT1B antagonist program, the unsubstituted piperazine scaffold (as in SB-272183) yielded a promiscuous 5-HT1A/1B/1D profile with comparable pKi values across all three subtypes, while the introduction of cis-2,6-dimethyl substitution converted this into a ligand with >100-fold selectivity for 5-HT1B [1]. Similarly, in the CPS1 allosteric inhibitor series, the 2,6-dimethylpiperazine core proved essential for sub-100 nM potency and >1500-fold selectivity over the CPS2 isoform [2]. For the commercial synthesis of the fluoroquinolone antibiotic sparfloxacin, only the cis isomer—not the trans isomer—undergoes productive condensation with the quinolone acid intermediate; mixed-isomer or incorrectly specified material leads to failed couplings and purification bottlenecks [3]. The dihydrochloride salt form further ensures consistent stoichiometry and aqueous solubility, eliminating the variability introduced by the free base's hygroscopicity and variable protonation state .

cis-2,6-Dimethylpiperazine Dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs and Isomers


Cis-2,6-Dimethyl Substitution Transforms a Non-Selective 5-HT1A/1B/1D Antagonist into a >100-Fold Selective 5-HT1B Antagonist: SAR-Derived Direct Comparison

In a controlled SAR study, the mixed 5-HT1ABD antagonist SB-272183—bearing an unsubstituted piperazine (4-methylpiperazine)—exhibited comparable affinity for human 5-HT1A (pKi 8.0), 5-HT1B (pKi 8.1), and 5-HT1D (pKi 8.7) receptors, representing a non-selective profile. Introduction of cis-2,6-dimethyl substitution onto the piperazine ring yielded SB-616234, which retained high affinity for 5-HT1B (pKi 8.3 ± 0.2) while achieving >100-fold selectivity over 5-HT1A, 5-HT1D (pKi 6.6 ± 0.1), and a broad panel of other molecular targets [1]. This stereochemical modification also eliminated intrinsic agonist activity at 5-HT1B, converting a partial agonist scaffold into a pure antagonist [2]. The cis-2,6-dimethylpiperazine dihydrochloride is the direct synthetic precursor to the cis-3,5-dimethylpiperazine fragment present in SB-616234 [3].

5-HT1B receptor antagonist Serotonin receptor selectivity GPCR SAR

CPS1 Allosteric Inhibition with >1500-Fold Isoform Selectivity over CPS2: The 2,6-Dimethylpiperazine Core Is Essential for Sub-100 nM Potency

A high-throughput screening campaign identified piperazine 2 as a CPS1 inhibitor hit. Systematic SAR optimization around the 2,6-dimethylpiperazine core culminated in H3B-616 (compound 25), which inhibited CPS1 with an IC50 of 66 nM in biochemical assays and demonstrated no appreciable inhibition of the closely related CPS2 isoform (IC50 ≥ 100 μM)—a selectivity window of >1500-fold [1]. In cellular assays, H3B-616 inhibited CPS1 with an IC50 of 0.24 μM and displayed favorable drug-like properties including human hepatocyte stability (8.7 μL/min/10⁶ cells), Caco-2 permeability (A-B = 12.3 × 10⁻⁶ cm/s), and kinetic solubility (148 μM at pH 7.4) . The 2,6-dimethylpiperazine scaffold was identified as the minimal pharmacophoric core for allosteric CPS1 inhibition; removal or stereochemical inversion of the methyl groups abolished activity [1].

CPS1 inhibitor Allosteric inhibitor LKB1-deficient NSCLC Cancer metabolism

Synthesis Yield Improvement: Modern Continuous Catalytic Process Achieves >70% Yield vs. 39% in the Original Multi-Step Synthesis of cis-2,6-Dimethylpiperazine

The original Cignarella synthesis (1964) of cis-2,6-dimethylpiperazine from α-bromopropionyl bromide required five steps and achieved an overall yield of only 39%, with laborious isomer separation [1]. A subsequent continuous-flow catalytic process using Cu-Cr-Fe/γ-Al2O3 in a fixed-bed reactor achieved a total yield exceeding 70% under optimized conditions (dioxane solvent, controlled temperature, and hydrogen pressure), with high selectivity for the cis isomer [2]. A patent process employing diisopropanolamine with ammonia and hydrogen over a hydrogenation catalyst reports overall yields of at least 60-65% for cis-2,6-dimethylpiperazine at industrial scale [3]. Multistage fractional crystallization from crude reaction mixtures containing 45-50% cis-isomer can further achieve pharmaceutical-grade cis-2,6-dimethylpiperazine (>99.5% purity) with 77.5% recovery [4]. In the specific context of [carbonyl-¹⁴C]sparfloxacin radiosynthesis, condensation with cis-2,6-dimethylpiperazine proceeded with an average yield of 41.5% across three preparations, yielding product with >99% chemical and radiochemical purity [5].

Stereoselective synthesis Heterogeneous catalysis Process chemistry Pharmaceutical intermediate manufacturing

Dihydrochloride Salt Provides Enhanced Thermal Stability and Consistent Aqueous Solubility vs. the Hygroscopic, Light-Sensitive Free Base

cis-2,6-Dimethylpiperazine free base (CAS 21655-48-1) is reported as light-sensitive and hygroscopic, with a melting point of 108-111°C and a flash point of 45°C (113°F), requiring storage under inert atmosphere in the dark at room temperature . The dihydrochloride salt (CAS 106763-32-0) converts both amine nitrogens to protonated hydrochloride forms (molecular formula C₆H₁₆Cl₂N₂), displaying a substantially higher melting point range of 200-205°C, excellent solubility in water as well as ethanol and methanol, and reduced hygroscopicity compared to the free base . This property differential mirrors the broader piperazine class: piperazine dihydrochloride exhibits ~41% w/w aqueous solubility at 20°C with thermal stability exceeding 300°C, whereas piperazine free base melts at 106°C and is deliquescent [1]. For cis-2,6-dimethylpiperazine specifically, the dihydrochloride form eliminates batch-to-batch variability in protonation state and water content that complicates stoichiometric calculations when using the free base in anhydrous coupling reactions .

Salt form selection Physicochemical stability Procurement-grade specification Aqueous solubility

cis-2,6-Dimethylpiperazine Is the Defined, Non-Substitutable Intermediate for Sparfloxacin Synthesis: Trans Isomer Fails to Couple Productively

Sparfloxacin (5-amino-1-cyclopropyl-7-(cis-3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid; CAS 110871-86-8) is a potent fluoroquinolone antibiotic whose structure contains an embedded cis-3,5-dimethylpiperazine moiety [1]. The final synthetic step involves condensation of the free quinolone acid (VIII) with cis-2,6-dimethylpiperazine (IX) in DMF [2]. The cis configuration of the piperazine ring is structurally encoded in the drug molecule: the two methyl groups adopt a specific spatial orientation that influences the molecule's interaction with bacterial DNA gyrase and topoisomerase IV [3]. Substitution with trans-2,6-dimethylpiperazine or mixed-isomer material would produce the incorrect diastereomer, which is not sparfloxacin and would exhibit altered—and predictably inferior—antibacterial activity [4]. The cis-2,6-dimethylpiperazine dihydrochloride serves as the direct, stoichiometrically defined precursor for this coupling after in situ neutralization, eliminating the weighing variability associated with the hygroscopic free base .

Fluoroquinolone antibiotic Sparfloxacin synthesis Pharmaceutical intermediate Stereochemical requirement

Conformational Control of μ-Opioid Receptor Affinity: cis-2,6-Dimethylpiperazine Ring Conformation Directly Determines Bioactive Ligand Geometry

A combined molecular mechanics and ¹H NMR conformational study compared 3,8-diazabicyclo[3,2,1]octane (compound 1) with its monocyclic analog 4-trans-cinnamyl-1-propionyl-cis-2,6-dimethylpiperazine (compound 2) and their N-substituent-exchanged isomers (compounds 3 and 4) [1]. Molecular modeling demonstrated that compound 2 (bearing cis-2,6-dimethylpiperazine with trans-cinnamyl at N4 and propionyl at N1) adopted a preferred conformation very similar to the rigid bicyclic compound 1, and both exhibited high affinity for μ-opioid receptors [1]. In contrast, compound 4—which carries the identical cis-2,6-dimethyl substitution pattern but with the N-substituents exchanged—adopted a distinctly different conformation with equatorially oriented substituents on the ring carbons, correlating with low μ-receptor affinity [2]. This demonstrates that the cis-2,6-dimethyl configuration constrains the piperazine ring into a specific conformational space, but that correct N-substitution orientation is jointly required to translate this conformational constraint into high-affinity receptor binding [2].

Opioid receptor Conformational analysis Molecular mechanics μ receptor affinity

cis-2,6-Dimethylpiperazine Dihydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement and Industrial Use


5-HT1B Receptor Antagonist Lead Optimization and Tool Compound Synthesis

cis-2,6-Dimethylpiperazine dihydrochloride is the optimal starting material for synthesizing selective 5-HT1B receptor antagonists in the SB-616234 structural class. The cis-2,6-dimethyl substitution is the single stereochemical modification that converts a non-selective 5-HT1A/1B/1D scaffold (SB-272183; pKi values of 8.0, 8.1, and 8.7 respectively) into a >100-fold selective 5-HT1B antagonist (SB-616234; pKi 8.3 for 5-HT1B) [1]. Procurement of the dihydrochloride salt ensures correct protonation stoichiometry for N-functionalization reactions, while the stereochemically pure cis configuration guarantees that the resulting 3,5-dimethylpiperazine substituent in the final compound adopts the required geometry for 5-HT1B selectivity. Use of the trans isomer or unsubstituted piperazine in this synthetic sequence produces ligands with undesired poly-pharmacology at 5-HT1A and 5-HT1D receptors, rendering them unsuitable for target-specific neuropharmacological studies [2].

CPS1 Allosteric Inhibitor Discovery for LKB1-Deficient Non-Small Cell Lung Cancer

The 2,6-dimethylpiperazine core—delivered via cis-2,6-dimethylpiperazine dihydrochloride—is the validated pharmacophoric scaffold for CPS1 allosteric inhibitor programs. H3B-616, a prototypical compound built on this scaffold, achieves CPS1 IC50 = 66 nM with >1500-fold selectivity over CPS2 (IC50 ≥ 100 μM) and demonstrates cellular target engagement at 0.24 μM [1]. The compound also displays favorable drug-like properties including human hepatocyte stability of 8.7 μL/min/10⁶ cells and Caco-2 permeability of 12.3 × 10⁻⁶ cm/s [2]. Medicinal chemistry teams pursuing CPS1 as a synthetic lethal target in LKB1-mutant NSCLC should procure cis-2,6-dimethylpiperazine dihydrochloride as the core building block for SAR expansion; alternative piperazine scaffolds lacking the 2,6-dimethyl substitution pattern were inactive in the original HTS campaign, and the CPS2 selectivity window is critically dependent on the allosteric binding mode enabled by this specific scaffold [1].

Sparfloxacin and Fluoroquinolone Analog API Intermediate Manufacturing

For pharmaceutical manufacturers producing sparfloxacin active pharmaceutical ingredient (API) or developing sparfloxacin analogs, cis-2,6-dimethylpiperazine dihydrochloride is the defined, regulatorily specified intermediate. The final synthetic transformation—condensation of the quinolone carboxylic acid intermediate with cis-2,6-dimethylpiperazine in DMF—requires the cis isomer specifically; the trans isomer produces a non-identical diastereomer that is not the approved drug substance [1]. The dihydrochloride salt offers additional manufacturing advantages: consistent stoichiometry eliminates the need for pre-weighing titration of the hygroscopic free base, the higher melting point (200-205°C vs. 108-111°C) simplifies solid handling in large-scale reactors, and the non-flammable salt form reduces process safety hazards associated with the free base's 45°C flash point [2]. Modern catalytic synthesis routes delivering >70% yield with >99.5% stereochemical purity ensure a reliable, cost-competitive supply chain for GMP intermediate procurement .

Conformationally Constrained Opioid Receptor Ligand Design Using Monocyclic Piperazine Scaffolds

cis-2,6-Dimethylpiperazine dihydrochloride serves as a synthetically accessible, monocyclic replacement for the more complex 3,8-diazabicyclo[3,2,1]octane system in opioid receptor ligand design. Conformational analysis has demonstrated that appropriately N-substituted cis-2,6-dimethylpiperazines adopt a preferred ring conformation nearly identical to the rigid bicyclic scaffold, yielding compounds with similarly high μ-opioid receptor affinity [1]. However, this conformational mimicry is jointly dependent on both the cis-2,6-dimethyl substitution (which constrains the ring) and the correct N-substituent orientation (which positions pharmacophoric elements in the bioactive vector) [2]. Researchers designing opioid receptor ligands should procure cis-2,6-dimethylpiperazine dihydrochloride as the core scaffold and systematically explore N1/N4 substitution patterns, as the cis-dimethyl configuration is necessary but not sufficient for high-affinity binding—N-substitution orientation is equally critical. The dihydrochloride form provides the clean, anhydrous, stoichiometrically defined starting material required for reproducible N-acylation and N-alkylation reactions in SAR studies .

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